Home > Products > Screening Compounds P77919 > N-(6-morpholinopyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide
N-(6-morpholinopyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide - 1396865-58-9

N-(6-morpholinopyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide

Catalog Number: EVT-2812470
CAS Number: 1396865-58-9
Molecular Formula: C17H17F3N4O3
Molecular Weight: 382.343
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-Bromo-phenoxy)-N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-chromen-2-yl]-acetamide (A9)

Compound Description: This compound is a 4H-chromene derivative investigated for its acute oral toxicity, antioxidant activity, and binding interactions through molecular docking studies. [] A9 demonstrated significant antioxidant properties at various doses and was deemed safe in animal models. [] Additionally, it showed no signs of liver toxicity. [] Molecular docking studies confirmed its antioxidant function, revealing strong binding energy and appropriate interactions inducing inhibition. []

N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide Derivatives

Compound Description: A series of these 4H-chromene derivatives were designed and synthesized as potential anticancer and anticonvulsant agents. [, ] These compounds were evaluated for their anticancer activity against human colon adenocarcinoma cell line (HT-29) and for anticonvulsant activity using maximal electroshock seizure (MES) and subcutaneous Metrazol Seizure Threshold Test (scMET) models in rats. [] Two compounds, A4 and A9, exhibited promising anticancer activity (GI50 < 11 µM). [] Specific derivatives also demonstrated anticonvulsant effects in the MES and scMET models. []

N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632) and its Analogues

Compound Description: TAK-632 is a potent inhibitor of necroptosis, a programmed cell death pathway, targeting both receptor-interacting protein kinases 1 (RIPK1) and 3 (RIPK3). [] Structural modifications of TAK-632 led to the development of analogues with improved potency and RIPK3 selectivity. [] These analogues effectively blocked necrosome formation and protected mice from hypothermia and death in a tumor necrosis factor-induced inflammatory response syndrome model. []

N-(2-Fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides

Compound Description: These compounds represent a series of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides designed and synthesized as potential herbicides. [] Greenhouse evaluations revealed that several compounds displayed potent herbicidal activity against dicotyledonous weeds, both pre- and post-emergence. []

2-Amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-acetamide (OSU-03012)

Compound Description: OSU-03012 is a small-molecule inhibitor of phosphoinositide-dependent protein kinase-1 (PDK-1). [] It was studied for its ability to prevent the oncogenic transcription factor Y-box binding protein-1 (YB-1) from inducing epidermal growth factor receptor (EGFR) expression in basal-like breast cancer cells. [] OSU-03012 effectively inhibited YB-1/EGFR promoter binding, ultimately leading to reduced EGFR expression and growth inhibition in both in vitro and in vivo models. []

2-[(6-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide (10k) and its Analogues

Compound Description: These compounds represent a novel series of substituted triazolo[4,3-b][1,2,4]triazine derivatives designed as α-glucosidase and α-amylase inhibitors. [] Compound 10k exhibited exceptionally potent inhibitory activity against both enzymes, with IC50 values in the nanomolar range. [] Kinetic studies revealed their distinct modes of inhibition against each enzyme. []

N-tert-butyl-2-[2-(6-methoxypyridine-2-yl)-6-[3-(morpholin-4-yl)propoxy]-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl]acetamide (TASP699)

Compound Description: TASP699 is a highly selective and potent PET radiotracer for imaging vasopressin 1B receptors (V1BR). [, , , ] It exhibits high affinity for V1BRs, enabling clear visualization of the pituitary in human subjects. [] Occupancy studies using a V1BR antagonist demonstrated the specificity of TASP699 binding. []

Overview

N-(6-morpholinopyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a synthetic compound that belongs to a class of molecules known for their potential pharmacological applications. This compound features a morpholinopyrimidine moiety, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The trifluoromethylphenoxy group enhances lipophilicity and may influence the compound's biological activity.

Source and Classification

This compound is classified as an acetamide derivative, characterized by the presence of a morpholine ring fused to a pyrimidine structure. Its synthesis and evaluation have been documented in scientific literature, indicating its potential as a therapeutic agent, particularly in neurological disorders due to its anticonvulsant properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(6-morpholinopyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

  1. Starting Materials: The synthesis begins with the preparation of 2-chloroacetyl chloride, which reacts with 3-trifluoromethylaniline to form an intermediate compound.
  2. Alkylation Reaction: The morpholine derivative undergoes alkylation using the prepared intermediate in a biphasic system involving dry acetone and potassium carbonate at elevated temperatures (approximately 60 °C).
  3. Monitoring: Progress is monitored through High-Performance Liquid Chromatography (HPLC) to ensure completion and purity of the product.

The final product is characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), confirming its structure through distinct chemical shifts corresponding to various functional groups .

Molecular Structure Analysis

Structure and Data

The molecular structure of N-(6-morpholinopyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide can be represented as follows:

  • Morpholinopyrimidine: This core structure contributes to the compound's biological activity.
  • Trifluoromethylphenoxy Group: Enhances hydrophobicity and may improve membrane permeability.

The molecular formula can be denoted as C15_{15}H15_{15}F3_{3}N2_{2}O, with specific attention to the arrangement of atoms that influences its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

The compound can undergo several chemical reactions, including:

  1. Hydrolysis: The acetamide bond may hydrolyze under acidic or basic conditions, releasing the corresponding amine and acetic acid.
  2. Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, potentially leading to further derivatization.
  3. Reduction Reactions: The nitro group present in some derivatives can be reduced to amines, altering the compound's pharmacological profile.

These reactions are essential for modifying the compound for enhanced activity or selectivity against specific biological targets .

Mechanism of Action

Process and Data

The mechanism of action for N-(6-morpholinopyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide likely involves modulation of neurotransmitter systems, particularly in the context of anticonvulsant activity. It is believed that:

  1. Receptor Interaction: The morpholinopyrimidine structure may interact with specific receptors in the central nervous system, influencing neuronal excitability.
  2. Ion Channel Modulation: The compound may affect ion channels, leading to stabilization of neuronal membranes and prevention of seizures.

Further studies are required to elucidate the precise molecular interactions and pathways involved in its pharmacological effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties include:

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water due to its hydrophobic character.

Chemical properties encompass stability under various pH conditions and reactivity towards nucleophiles or electrophiles, which are critical for its application in drug development.

Relevant data from studies indicate that modifications to the trifluoromethyl group can significantly influence solubility and biological activity .

Applications

Scientific Uses

N-(6-morpholinopyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide has potential applications in:

  1. Anticonvulsant Research: Its structural features suggest efficacy in treating epilepsy or other seizure disorders.
  2. Pharmaceutical Development: As a lead compound, it can be modified for improved pharmacokinetic properties or selectivity against specific targets.
  3. Biochemical Studies: Useful in elucidating mechanisms of action related to neuronal signaling pathways.

Properties

CAS Number

1396865-58-9

Product Name

N-(6-morpholinopyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide

IUPAC Name

N-(6-morpholin-4-ylpyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide

Molecular Formula

C17H17F3N4O3

Molecular Weight

382.343

InChI

InChI=1S/C17H17F3N4O3/c18-17(19,20)12-2-1-3-13(8-12)27-10-16(25)23-14-9-15(22-11-21-14)24-4-6-26-7-5-24/h1-3,8-9,11H,4-7,10H2,(H,21,22,23,25)

InChI Key

QVEBORJEFXRDOK-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC=NC(=C2)NC(=O)COC3=CC=CC(=C3)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.